6-[(5Z)-5-[[3-(3-fluoro-4-propoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid
Description
6-[(5Z)-5-[[3-(3-Fluoro-4-propoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid is a structurally complex molecule featuring a pyrazole core conjugated with a thiazolidinone ring system and a hexanoic acid side chain. The Z-configuration at the 5-position of the thiazolidinone moiety is critical for maintaining planar geometry, which may enhance interactions with biological targets such as enzymes or receptors . Key structural elements include:
- Pyrazole substituents: A 3-fluoro-4-propoxyphenyl group and a phenyl ring, contributing to lipophilicity and electronic effects.
- Hexanoic acid chain: A six-carbon aliphatic acid tail, which may improve solubility and membrane permeability compared to shorter-chain analogs.
The fluorine atom and propoxy group on the phenyl ring likely modulate metabolic stability and target affinity, while the extended hexanoic acid chain could influence pharmacokinetic properties such as half-life and tissue distribution .
Properties
CAS No. |
623939-87-7 |
|---|---|
Molecular Formula |
C28H28FN3O4S2 |
Molecular Weight |
553.7 g/mol |
IUPAC Name |
6-[(5Z)-5-[[3-(3-fluoro-4-propoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid |
InChI |
InChI=1S/C28H28FN3O4S2/c1-2-15-36-23-13-12-19(16-22(23)29)26-20(18-32(30-26)21-9-5-3-6-10-21)17-24-27(35)31(28(37)38-24)14-8-4-7-11-25(33)34/h3,5-6,9-10,12-13,16-18H,2,4,7-8,11,14-15H2,1H3,(H,33,34)/b24-17- |
InChI Key |
XWAOQGOIOXKNIP-ULJHMMPZSA-N |
Isomeric SMILES |
CCCOC1=C(C=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N(C(=S)S3)CCCCCC(=O)O)C4=CC=CC=C4)F |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)C2=NN(C=C2C=C3C(=O)N(C(=S)S3)CCCCCC(=O)O)C4=CC=CC=C4)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(5Z)-5-[[3-(3-fluoro-4-propoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid typically involves multiple steps:
Formation of the Pyrazole Moiety: The synthesis begins with the preparation of the pyrazole ring. This can be achieved through the reaction of hydrazine with an appropriate β-diketone under acidic conditions.
Introduction of the Fluoro and Propoxy Groups: The next step involves the introduction of the fluoro and propoxy substituents on the aromatic ring. This can be done using electrophilic aromatic substitution reactions.
Formation of the Thiazolidinone Ring: The thiazolidinone ring is formed by reacting a thiourea derivative with an α-haloketone under basic conditions.
Coupling of the Pyrazole and Thiazolidinone Rings: The pyrazole and thiazolidinone rings are then coupled through a condensation reaction, typically using a strong base like sodium hydride.
Attachment of the Hexanoic Acid Chain: Finally, the hexanoic acid chain is introduced via esterification followed by hydrolysis.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazolidinone ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, nitrating agents, or alkylating agents can be employed under appropriate conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of this compound as an anticancer agent. Research indicates that derivatives of pyrazole, including this specific compound, exhibit significant cytotoxicity against various cancer cell lines. The mechanism appears to involve the inhibition of histone deacetylases (HDACs), which play a crucial role in cancer cell proliferation and survival .
Anti-inflammatory Effects
The compound has shown promising anti-inflammatory properties. In vitro studies demonstrate its ability to inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. These findings suggest that it could be beneficial in treating conditions characterized by excessive inflammation, such as rheumatoid arthritis or inflammatory bowel disease .
Neuroprotective Potential
Emerging research points to the neuroprotective effects of this compound, particularly in models of acute liver injury. It has been shown to mitigate oxidative stress and apoptosis in neuronal cells, indicating its potential for treating neurodegenerative diseases .
Case Studies
Mechanism of Action
The mechanism by which 6-[(5Z)-5-[[3-(3-fluoro-4-propoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid exerts its effects likely involves interactions with specific molecular targets. These could include enzymes, receptors, or other proteins. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting their activity or altering their function.
Comparison with Similar Compounds
Structural and Electronic Comparisons
Table 1: Structural Features of Analogous Thiazolidinone Derivatives
Key Observations:
Substituent Effects: The target compound’s 3-fluoro-4-propoxyphenyl group balances lipophilicity and electronic effects. In contrast, the chlorobenzyloxy analog introduces stronger electron-withdrawing character, which may reduce metabolic stability due to higher susceptibility to nucleophilic attack.
Acid Chain Length: The hexanoic acid chain (C6) in the target compound and its chloro analog likely enhances cellular uptake compared to the acetic acid (C2) derivative , as longer chains improve passive diffusion through lipid membranes.
Thiazolidinone Modifications: All compounds share the 4-oxo-2-sulfanylidene (or thioxo) group, which is known to chelate metal ions or interact with cysteine residues in enzymes .
Hypothesized Activity Profiles:
- Target Compound: The fluoro and propoxy groups may enhance metabolic stability compared to the chloro analog , as fluorine is less reactive toward cytochrome P450 enzymes. The hexanoic acid chain could prolong half-life via increased protein binding.
- Chloro Analog : The electron-withdrawing chlorine atom might improve target affinity for enzymes requiring electron-deficient ligands (e.g., tyrosine kinases), but at the cost of faster clearance.
- Acetic Acid Derivative : The shorter chain and ethoxy-methyl substituents may limit systemic exposure but improve selectivity for localized targets (e.g., intestinal transporters).
Biological Activity
6-[(5Z)-5-[[3-(3-fluoro-4-propoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid (CAS No. 623939-87-7) is a complex organic compound that has garnered attention for its potential biological activities. The compound's structure suggests various pharmacological properties, particularly due to the presence of the pyrazole and thiazolidinone moieties, which are known for their diverse biological effects.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 553.67 g/mol. The compound features a thiazolidinone ring and a pyrazole unit, which are often associated with anti-inflammatory, antitumor, and antimicrobial activities.
Biological Activity Overview
Research indicates that compounds containing pyrazole and thiazolidinone derivatives exhibit a range of biological activities:
- Antimicrobial Activity : Various studies have highlighted the antimicrobial properties of pyrazole derivatives. The presence of the fluorine atom in the structure may enhance its interaction with microbial targets, potentially increasing its efficacy against bacterial strains such as E. coli and Staphylococcus aureus .
- Anti-inflammatory Effects : Thiazolidinone derivatives are known COX inhibitors. The compound's structure suggests it may exhibit anti-inflammatory properties by inhibiting cyclooxygenase enzymes, which are crucial in the inflammatory response .
- Antitumor Potential : Compounds similar to this one have shown promise in inhibiting cancer cell proliferation. For instance, pyrazole derivatives have been reported to induce apoptosis in various cancer cell lines .
Table 1: Summary of Biological Activities
Case Studies
- Antimicrobial Study : A study conducted on various pyrazole derivatives demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria. The incorporation of a fluorinated phenyl group was found to enhance this activity, suggesting that 6-[(5Z)-5...] may possess similar properties .
- Anti-inflammatory Research : In vitro assays evaluating the anti-inflammatory potential of thiazolidinone derivatives indicated that these compounds significantly reduced the production of pro-inflammatory cytokines in macrophage cultures, suggesting a mechanism for potential therapeutic applications in inflammatory diseases .
- Cancer Research : A recent investigation into pyrazole-based compounds revealed that they could effectively inhibit cell proliferation in breast cancer models through mechanisms involving apoptosis and cell cycle arrest . This suggests that 6-[(5Z)-5...] may also exhibit antitumor activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
